2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-1-one
Description
Properties
Molecular Formula |
C11H11F3O |
|---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
2-methyl-1-[2-(trifluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11F3O/c1-7(2)10(15)8-5-3-4-6-9(8)11(12,13)14/h3-7H,1-2H3 |
InChI Key |
FWOHZDJXBIUNAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions:
| Parameter | Details |
|---|---|
| Oxidizing agent | Chromic anhydride |
| Solvent | Methylene dichloride |
| Temperature | 25–55 °C |
| Reaction time | 3–5 hours |
| Molar ratio (alcohol:oxidant) | 1:1.3–1.6 |
| Yield & Purity | Improved over previous methods |
This method is suitable for industrial scaling due to mild conditions and higher conversion rates.
Bromination of 2'-Trifluoromethylpropiophenone
A widely used synthetic route involves the bromination of 2'-trifluoromethylpropiophenone to form 2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one, which can be further manipulated to yield the target ketone.
Procedure Summary:
- Reagents: Bromine and hydrobromic acid in dichloromethane
- Conditions: Stirring at room temperature until bromine color disappears
- Workup: Washing with saturated sodium sulfite and extraction with ethyl acetate
- Yield: Moderate to high yields depending on conditions
This brominated intermediate is a key precursor in various substitution and oxidation reactions leading to the target compound.
Diazonium Salt Reaction with Isopropenyl Acetate
An alternative synthetic pathway involves the diazotization of 3-(trifluoromethyl)aniline followed by reaction with isopropenyl acetate in the presence of catalytic cuprous or cupric salts.
Key Reaction Features:
| Step | Description |
|---|---|
| Diazotization | 3-(trifluoromethyl)aniline in aqueous medium |
| Coupling reagent | Isopropenyl acetate |
| Catalyst | Cuprous or cupric salts (chlorides, bromides) |
| Solvent | Polar solvents (water, methanol, acetone, etc.) |
| Temperature | 20–70 °C |
| Reaction time | 30 minutes to 3 hours |
| Purification | Bisulfite complex formation or vacuum distillation |
| Yield | Approx. 41.9% on starting aniline |
This method is industrially relevant, especially for producing intermediates in pharmaceutical synthesis such as fenfluramine.
Malonate Ester Route
The preparation of sodium 2-(3-(trifluoromethyl)phenyl)malonate from dimethyl 2-(3-(trifluoromethyl)phenyl)malonate via base hydrolysis and subsequent transformations has been reported.
Example Procedure:
- Base: 25% sodium hydroxide in propan-2-ol
- Temperature: 10–15 °C during addition, then stirred at 15 °C
- Workup: Cooling, filtration, washing with propan-2-ol, drying under vacuum
- Yield: Up to 94%
- Purity: Approximately 95.78 wt%
Variations using methanol, ethanol, 1-propanol, and n-butanol as solvents showed comparable yields and purities.
Comparative Table of Preparation Methods
Research Findings and Notes
- The oxidation method using chromic anhydride improves product purity and yield compared to older methods that required harsher conditions.
- Bromination methods provide useful intermediates for further functionalization but require careful control to avoid over-bromination or side reactions.
- The diazonium salt approach with isopropenyl acetate is notable for its catalytic use of copper salts and is scalable for industrial production of pharmaceutical intermediates.
- Malonate ester hydrolysis and subsequent isolation steps demonstrate high yields and purity, with solvent choice influencing the process efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : The compound serves as a versatile building block in the synthesis of more complex organic molecules, facilitating the development of novel compounds with tailored properties.
Biology
- Drug Discovery : Derivatives of this compound exhibit potential biological activities, making them candidates for drug discovery. Research indicates that it may interact with specific molecular targets, including enzymes and receptors.
Medicine
- Therapeutic Applications : The unique structure allows for the design of pharmaceuticals with specific therapeutic effects, particularly in treating mood disorders by modulating serotonin pathways.
Industry
- Material Science : Utilized in producing specialized materials such as polymers and coatings that require enhanced chemical resistance and stability.
The compound has demonstrated significant biological activity, particularly in pharmacological research:
- Antimicrobial Properties : Studies indicate that derivatives with a trifluoromethyl group exhibit enhanced activity against various pathogens, including Chlamydia trachomatis and several Gram-positive and Gram-negative bacteria.
- Mechanism of Action : It primarily acts by inhibiting the serotonin reuptake transporter (SERT), which can elevate mood and alleviate symptoms associated with depression and anxiety disorders.
Antichlamydial Activity
In a study assessing new scaffolds for antichlamydial activity, compounds based on similar structures exhibited moderate antibacterial effects against N. meningitidis and H. influenzae. The trifluoromethyl-substituted derivatives showed superior activity compared to their non-substituted counterparts.
Antimicrobial Spectrum
Research tested various derivatives against Staphylococcus aureus and Enterococcus faecalis, revealing minimum inhibitory concentrations (MICs) ranging from 0.070 to 8.95 µM against S. aureus, indicating potent antimicrobial properties.
Toxicity and Safety Profile
Preliminary studies suggest that certain derivatives do not exhibit significant toxicity in human cell lines, indicating a favorable safety profile for further development as therapeutic agents.
Potential Applications Table
| Application | Description |
|---|---|
| Antidepressant Development | Targeting serotonin pathways for mood disorders |
| Antimicrobial Agents | Developing new antibiotics against resistant strains |
| Material Science | Production of polymers and coatings with specialized properties |
Mechanism of Action
The mechanism by which 2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-1-one exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular proteins and enzymes. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight the structural, physical, and functional differences between 2-methyl-1-[2-(trifluoromethyl)phenyl]propan-1-one and related compounds.
Table 1: Comparative Data for Selected Compounds
Key Comparative Insights
Substituent Position Effects
- Ortho vs. Para Trifluoromethyl Groups: The ortho-trifluoromethyl group in the target compound introduces significant steric hindrance compared to its para-substituted analog (CAS: N/A, ). This steric effect can reduce reaction rates in nucleophilic additions but enhance stability in crystalline phases .
Electronic Effects :
The trifluoromethyl group is strongly electron-withdrawing, activating the ketone toward nucleophilic attack. In contrast, the methylsulfanyl (-SMe) group in 2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one is electron-donating, altering reactivity in condensation or oxidation reactions .
Functional Group Modifications
Brominated Derivatives :
2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one (CAS: N/A) incorporates bromine, increasing molecular weight (estimated ~273 g/mol) and enabling use as a brominating agent in UV initiator synthesis .Chiral and Boronate-Containing Analogs :
The enantiomerically pure compound from demonstrates the role of chirality in asymmetric catalysis, with an enantiomeric ratio (e.r.) of 87:13. The boronate group facilitates cross-coupling reactions, expanding utility in medicinal chemistry .
Research Findings and Data Gaps
- Synthetic Routes: The target compound is synthesized via Friedel-Crafts acylation or Grignard reactions, as inferred from and .
- Thermodynamic Data : Melting points and solubility parameters are largely unreported, creating gaps in comparative analyses.
Biological Activity
2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-1-one, a compound characterized by its trifluoromethyl group, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of 2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-1-one is . The presence of the trifluoromethyl group enhances its lipophilicity and reactivity, making it a candidate for various biological applications.
Research indicates that compounds with a trifluoromethyl group often exhibit unique biological activities due to the electron-withdrawing nature of this group. The mechanism of action can vary widely depending on the specific biological target. For example:
- Serotonin Reuptake Inhibition: Some analogs have been shown to inhibit serotonin reuptake transporters, suggesting potential applications in mood disorders such as depression and anxiety .
- Antimicrobial Activity: Compounds similar to 2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-1-one have demonstrated selective activity against pathogens like Chlamydia, highlighting their potential as new therapeutic agents .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its chemical structure, particularly its solubility and stability. Key factors include:
- Absorption: The lipophilicity due to the trifluoromethyl group may enhance absorption rates.
- Metabolism: The metabolic stability can vary based on the molecular modifications made to the core structure.
- Excretion: Understanding the excretion pathways is crucial for evaluating the compound's safety profile.
Case Studies
Several studies have evaluated the biological activities of derivatives of 2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-1-one:
- Antichlamydial Activity: A study demonstrated that derivatives containing a trifluoromethyl group exhibited significant antichlamydial activity compared to their non-fluorinated counterparts. The presence of this substituent was critical for enhancing biological efficacy .
- Antibacterial Properties: Another investigation revealed that certain derivatives showed moderate antibacterial activity against N. meningitidis and H. influenzae, indicating potential for development as antibacterial agents .
- Toxicity Assessments: In vitro cytotoxicity tests on human cell lines indicated that some derivatives did not exhibit significant toxicity, suggesting a favorable safety profile for further development .
Data Table: Biological Activities of Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
